

Spectroscopic Profile of Pyridine-3,5-dicarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: *Pyridine-3,5-dicarbonitrile*

Cat. No.: *B074902*

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This technical guide provides a comprehensive overview of the spectroscopic data for **pyridine-3,5-dicarbonitrile**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **pyridine-3,5-dicarbonitrile**. Due to the limited availability of experimentally verified spectra for the unsubstituted parent compound in publicly accessible databases, the following data is a combination of reported values for closely related structures and predicted values based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **pyridine-3,5-dicarbonitrile**, both ^1H and ^{13}C NMR provide characteristic signals that confirm its molecular structure.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **pyridine-3,5-dicarbonitrile** is expected to show two signals corresponding to the aromatic protons.

Chemical Shift (δ) (ppm)	Multiplicity	Assignment
~9.1	Singlet	H-2, H-6
~8.5	Singlet	H-4

Note: Predicted chemical shifts are based on the analysis of substituted **pyridine-3,5-dicarbonitrile** derivatives and established substituent effects on the pyridine ring.

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum will display signals for the three distinct carbon environments in the pyridine ring and the carbon of the nitrile groups.

Chemical Shift (δ) (ppm)	Assignment
~152	C-2, C-6
~140	C-4
~118	C-3, C-5
~115	-CN

Note: Predicted chemical shifts are based on computational models and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum of **pyridine-3,5-dicarbonitrile** is characterized by the presence of a strong absorption band due to the nitrile functional group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2230	Strong	C≡N stretch
~1600-1450	Medium to Strong	Aromatic C=C and C=N ring stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
129	100	[M] ⁺ (Molecular Ion)
102	Moderate	[M-HCN] ⁺
76	Moderate	[C ₄ H ₂ N] ⁺

Note: The molecular ion is expected to be the base peak due to the stability of the aromatic ring. Fragmentation is predicted to involve the loss of HCN.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **pyridine-3,5-dicarbonitrile** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically

obtained to simplify the signals.

- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **pyridine-3,5-dicarbonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

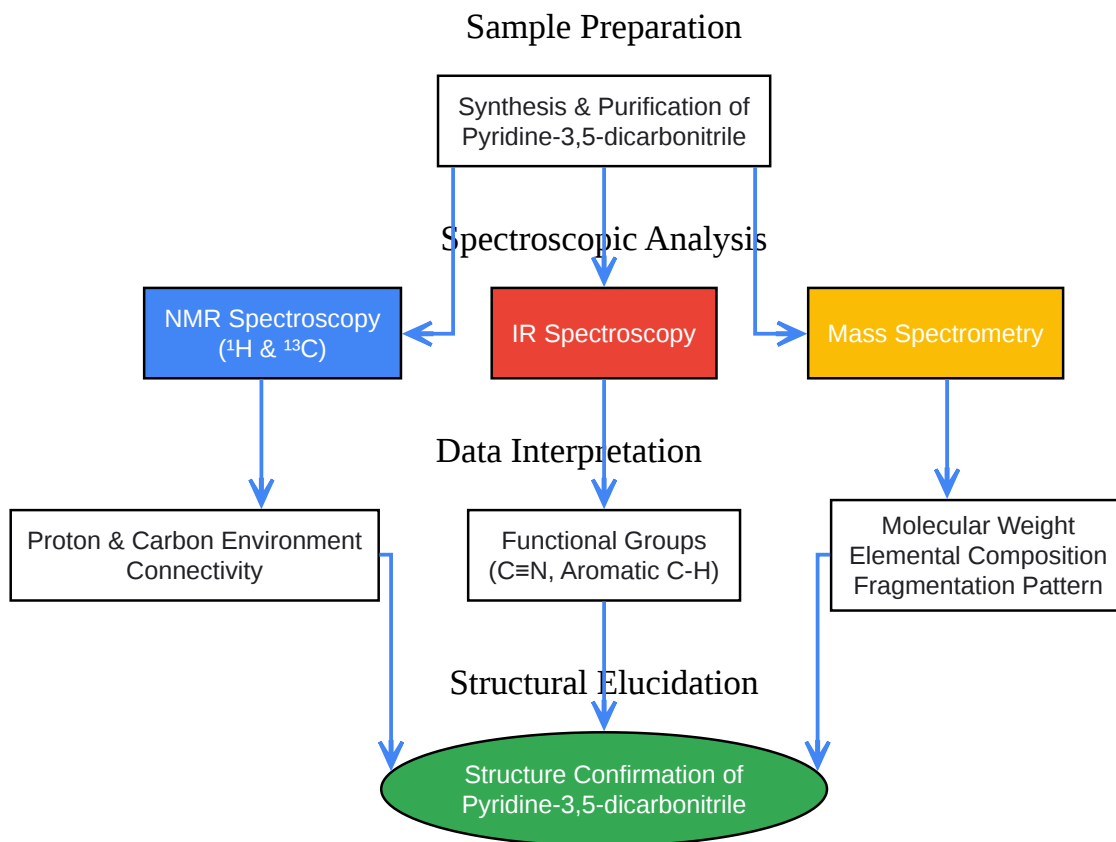
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and characterization of an organic compound like **pyridine-3,5-dicarbonitrile** using the

spectroscopic techniques discussed.



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Caption: A logical workflow for the spectroscopic analysis and structural confirmation of **pyridine-3,5-dicarbonitrile**.

- To cite this document: BenchChem. [Spectroscopic Profile of Pyridine-3,5-dicarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074902#pyridine-3-5-dicarbonitrile-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b074902#pyridine-3-5-dicarbonitrile-spectroscopic-data-nmr-ir-ms)

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